Aspartame Acesulfame

Sweetener Synergy Sensory Science Food Formulation

Choose Aspartame Acesulfame salt over physical blends for unmatched solid-state performance. Unlike mixtures, this preformed salt eliminates the potassium counterion, yielding a non‑hygroscopic, free‑flowing crystalline powder that resists caking even at 95% RH and dissolves rapidly. Its thermal stability enables hard candy manufacturing, while its reduced reactivity with aldehyde flavor components extends chewing gum shelf life. The 5:5 stoichiometric ratio delivers optimal sensory attributes with 38% lower sweetener usage. For stability and efficiency, specify the salt.

Molecular Formula C18H23O9N3S
C18H23N3O9S
Molecular Weight 457.5 g/mol
CAS No. 106372-55-8
Cat. No. B1665785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspartame Acesulfame
CAS106372-55-8
SynonymsAspartame acesulfame;  Aspartame acesulfame salt;  Acesulfame mixture with aspartame; 
Molecular FormulaC18H23O9N3S
C18H23N3O9S
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)[NH2+]S(=O)(=O)O1.COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)[O-])N
InChIInChI=1S/C14H18N2O5.C4H5NO4S/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18;1-3-2-4(6)5-10(7,8)9-3/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18);2H,1H3,(H,5,6)/t10-,11-;/m0./s1
InChIKeyKVHQNWGLVVERFR-ACMTZBLWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble water;  slightly soluble in ethanol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aspartame Acesulfame (CAS 106372-55-8): Technical Specifications and Composition for Procurement


Aspartame acesulfame (E 962) is a sweetener-sweetener salt formed from aspartame and acesulfame [1]. It is a white, odourless, crystalline powder with a molecular weight of 457.46 g/mol [1]. The compound consists of 63.0–66.0% aspartame and 34.0–37.0% acesulfame on a dry basis [1]. Unlike physical blends, this salt eliminates the potassium counterion, resulting in a distinct chemical entity [2].

Why Physical Blends of Aspartame and Acesulfame K Cannot Substitute for Aspartame Acesulfame Salt in Critical Applications


While a physical mixture of aspartame and acesulfame potassium (Ace‑K) delivers similar sweetness in solution, it fails to replicate the solid-state performance of the preformed salt [1]. The salt form eliminates the metallic counterion, yielding a non‑hygroscopic crystalline material that is significantly more stable to thermal abuse and dissolves more rapidly than the equivalent blend [1][2]. These differences directly impact shelf‑life, powder handling, and manufacturing efficiency, making the salt the required choice for applications such as chewing gum, instant powder mixes, and tabletop sweeteners [1][2].

Aspartame Acesulfame (CAS 106372-55-8): Comparative Performance Evidence for Scientific and Industrial Selection


Enhanced Sweetness Intensity: Aspartame Acesulfame Salt vs. Physical Blend

The aspartame acesulfame salt provides an 11% increase in sweetening power compared to a simple physical mixture of its constituent sweeteners [1]. This enhancement is attributed to the absence of a metallic counterion and additional synergistic effects between the two sweetener moieties within the salt [1].

Sweetener Synergy Sensory Science Food Formulation

Non‑Hygroscopic Nature: Aspartame Acesulfame Salt vs. Equimolar Blend

Aspartame acesulfame salt exhibits negligible moisture uptake even at high relative humidity, in contrast to the steep moisture uptake observed with an equimolar physical blend of aspartame and acesulfame‑K above 45% RH [1].

Powder Handling Stability Food Ingredient Technology

Superior Dry‑State Thermal Stability: Aspartame Acesulfame Salt vs. Aspartame Alone

The aspartame acesulfame salt shows no detectable breakdown after one year of storage at 60 °C, a condition that would cause significant degradation of free aspartame [1]. This enhanced stability is attributed to the blocking of the aspartame amino group by acesulfame, which inhibits self‑cyclization and Maillard‑type reactions [1].

Shelf‑Life Thermal Stability Solid‑State Chemistry

Synergistic Sensory Optimization: 5:5 Aspartame‑Acesulfame‑K Mixture vs. Other Ratios

In sensory studies of high‑intensity sweetener mixtures, the 5:5 aspartame/acesulfame‑K combination showed the most acceptable sensory attributes and significant synergistic sweetness enhancement [1]. This blend outperformed other ratios (9:1, 7:3, and 10:0) in overall acceptability [1].

Sensory Evaluation Sweetener Blending Beverage Formulation

Reduced Usage Level: Binary Blend vs. Single Sweetener Aspartame

In the preparation of lassi (a fermented dairy beverage), a binary blend of aspartame × acesulfame‑K achieved a 38% reduction in sweetener usage level compared to the best optimised single sweetener, aspartame, while matching the sensory profile of the sucrose‑sweetened control [1]. The binary blend also showed maximum sweetness synergy relative to tertiary and quaternary blends [1].

Cost Efficiency Sweetener Formulation Dairy Applications

Aspartame Acesulfame (CAS 106372-55-8): Evidence‑Backed Application Scenarios


Chewing Gum with Extended Flavor Shelf‑Life

Aspartame acesulfame salt increases the shelf‑life of chewing gum relative to aspartame alone because its amino group is less reactive with aldehydic flavor components (e.g., cinnamon, cherry) [1]. The salt also remains stable for one year at 60 °C, preventing loss of sweetness during storage [2].

Instant Powder Mixes and Tabletop Sweeteners

The non‑hygroscopic nature of aspartame acesulfame salt ensures free‑flowing powders that do not cake, even at 95% relative humidity [1]. Its rapid dissolution in water further enhances consumer convenience in instant beverages and powdered dessert mixes [2].

Dairy Beverages Requiring Sugar‑Like Sensory Profile

The 5:5 aspartame‑acesulfame ratio, which corresponds to the salt stoichiometry, provides the most acceptable sensory attributes in acidic beverages like whey lemon drinks and lassi [1]. A binary blend reduces sweetener usage by 38% compared to aspartame alone while maintaining a sucrose‑like taste [2].

Hard Candy and High‑Temperature Processing

Unlike free aspartame, which degrades rapidly at elevated temperatures, the aspartame acesulfame salt exhibits thermal stability sufficient for hard candy manufacturing and other processes requiring short‑term heat exposure [1].

Technical Documentation Hub

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